8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one typically involves multi-step organic reactions. One common method involves the bromination of a precursor compound, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used as a probe or ligand in biological assays to study enzyme activity, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromine atom and the ketone group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression.
Comparison with Similar Compounds
8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one can be compared with other similar compounds, such as:
8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
8-Methyl-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one: Similar structure but with a methyl group instead of bromine, which may affect its chemical properties and applications.
Properties
IUPAC Name |
13-bromo-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c15-11-5-6-12-10(8-11)4-3-9-2-1-7-16-13(9)14(12)17/h1-2,5-8H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQDSBOUVLUFNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)C(=O)C3=C1C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.